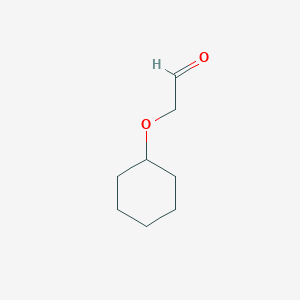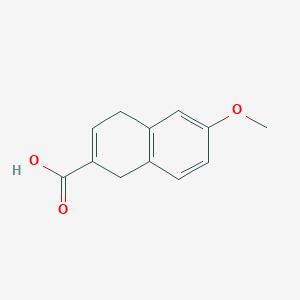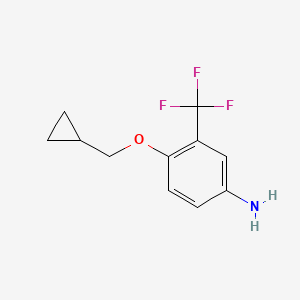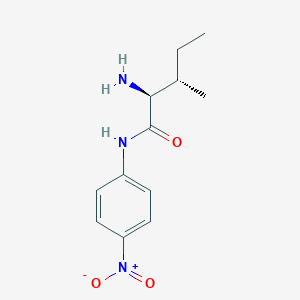
(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide
描述
(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide is an organic compound belonging to the class of amino acids, peptides, and analogues This compound is characterized by the presence of an amino group, a methyl group, and a nitrophenyl group attached to a pentanamide backbone
作用机制
Target of Action
H-ILE-PNA, also known as (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide, is a type of peptide nucleic acid (PNA). PNAs are synthetic molecules that can bind with high sequence specificity to a chosen target in a gene sequence . The primary targets of H-ILE-PNA are the mRNA sequences of essential bacterial genes . These genes play a crucial role in the survival and proliferation of bacteria, making them ideal targets for antimicrobial action .
Mode of Action
H-ILE-PNA interacts with its targets by binding to the complementary mRNA sequences. This binding obeys the Watson-Crick hydrogen bonding scheme, resulting in highly stable PNA-DNA or PNA-RNA hybrids . When a PNA with a pure pyrimidine base sequence hybridizes to a complementary DNA or RNA, it forms a stable triple helix structure (PNA-DNA-PNA complex) by strand invasion, replacing one of the strands . This interaction blocks the translation of the target genes, thereby inhibiting the production of essential proteins .
Biochemical Pathways
The action of H-ILE-PNA affects the protein synthesis pathway in bacteria. By binding to the mRNA sequences of essential genes, it prevents the translation process, thereby disrupting the normal protein synthesis pathway . The downstream effects include the inhibition of bacterial growth and proliferation .
Pharmacokinetics
It is known that pnas are chemically stable and resistant to enzymatic cleavage, suggesting that they may have good bioavailability
Result of Action
The result of H-ILE-PNA’s action is the inhibition of bacterial growth. By blocking the translation of essential genes, it prevents the production of proteins that are crucial for bacterial survival and proliferation . This leads to the death of the bacteria, making H-ILE-PNA a potential antimicrobial agent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 3-methyl-2-pentanone.
Formation of Intermediate: The initial step involves the reaction of 4-nitroaniline with 3-methyl-2-pentanone under acidic conditions to form an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with an appropriate amine source, such as ammonia or an amine derivative, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, and distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitrophenyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of nitro-derivatives.
属性
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-3-8(2)11(13)12(16)14-9-4-6-10(7-5-9)15(17)18/h4-8,11H,3,13H2,1-2H3,(H,14,16)/t8-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCAUSZFESISCS-KWQFWETISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



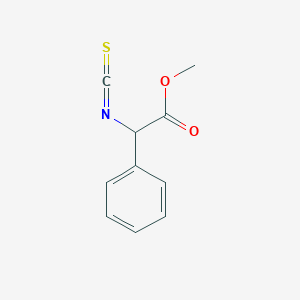
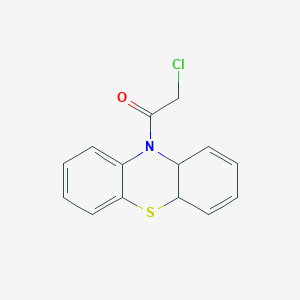
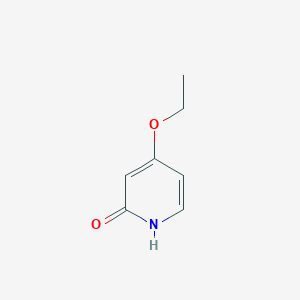

![4-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B3151071.png)
![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)
![3-[(2-Chloro-4-fluorobenzyl)sulfonyl]-propanoic acid](/img/structure/B3151087.png)
![3-[(2-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B3151093.png)
![3-[(4-Chlorobenzyl)thio]propanoic acid](/img/structure/B3151106.png)
